N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
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Overview
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinolin derivatives . It has been studied for its potential in blocking cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . Some of the hybrids in this class have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinolin derivatives involves the design and creation of new anti-proliferative and anti-VEGFR-2 members . The process includes molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site . A mild, efficient, and operationally simple one-pot synthesis method has been developed .Molecular Structure Analysis
The molecular structure of these compounds is established by NMR and MS analysis . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .Chemical Reactions Analysis
These compounds have shown to intercalate DNA at a decreased IC 50 value . They have also been found to inhibit the proliferation of MCF-7 and HepG2 cell lines . The introduction of certain fragments and reduction of the pyrimidine ring of R- (triazolo [1,5-c]quinazolin-2-ylthio)alcohols were found to promote antimicrobial activity .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of novel compounds with the triazoloquinoline and benzo[d]thiazole moieties due to their interesting chemical and physical properties. For example, Fathalla (2015) reported the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing methods for linking amino acid derivatives to the triazoloquinoxaline moiety, which may have implications for developing new materials or chemical probes (Fathalla, 2015).
Biological Activities
Several studies have evaluated the biological activities of compounds containing the triazoloquinoline and benzo[d]thiazole structures, indicating their potential as antimicrobial, antifungal, and anticonvulsant agents. For instance, Yurttaş et al. (2020) synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and assessed their antimicrobial activity, finding that some compounds exhibited significant activity against various bacteria and fungi (Yurttaş et al., 2020). This suggests potential applications in developing new antimicrobial agents.
Anticonvulsant and Inotropic Effects
Alswah et al. (2013) focused on the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, identifying compounds with promising activities in a metrazol-induced convulsion model, which could pave the way for new treatments for epilepsy or related neurological disorders (Alswah et al., 2013).
Antimicrobial and Antifungal Properties
Antypenko et al. (2017) reported on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, evaluating their antimicrobial activity against a range of bacterial and fungal strains. Their findings highlight the potential of these compounds in treating infections and contribute to the ongoing search for new antimicrobial agents (Antypenko et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHKSJXLMDIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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